molecular formula C16H18N4O3S2 B2415441 1-isopropyl-3-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1209533-69-6

1-isopropyl-3-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2415441
CAS No.: 1209533-69-6
M. Wt: 378.47
InChI Key: GBUCXKPCYPELBG-UHFFFAOYSA-N
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Description

1-isopropyl-3-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C16H18N4O3S2 and its molecular weight is 378.47. The purity is usually 95%.
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Biological Activity

1-Isopropyl-3-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazole ring, a thiazole moiety, and a methylsulfonyl group. These structural components contribute to its biological properties.

Antitumor Activity

Recent studies have demonstrated that compounds bearing thiazole rings exhibit significant antitumor activity. The presence of electron-donating groups, such as methyl or methoxy substituents on the phenyl ring, enhances cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against A-431 and Jurkat cells, indicating strong antiproliferative effects .

Table 1: Antitumor Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)
Compound 9A-4311.61
Compound 10Jurkat1.98
Compound 13Both A-431 & Jurkat< Doxorubicin

Anticonvulsant Activity

The anticonvulsant properties of thiazole-containing compounds have been explored extensively. For example, certain thiazole derivatives have been shown to possess protective effects in seizure models, with effective doses significantly lower than those of standard anticonvulsants. The structure-activity relationship (SAR) indicates that modifications on the thiazole ring can lead to enhanced anticonvulsant activity .

Table 2: Anticonvulsant Activity Data

CompoundModelED50 (mg/kg)TD50 (mg/kg)Protection Index
Analogue 2PTZ Seizure18.4170.29.2

The biological activity of this compound is thought to be mediated through multiple pathways:

  • Inhibition of Kinases : Thiazole derivatives have been identified as potent inhibitors of p38 MAP kinase, which plays a crucial role in inflammatory responses and cancer progression .
  • Antioxidant Activity : Some studies suggest that these compounds exhibit antioxidant properties, contributing to their protective effects in various disease models.
  • Interaction with Receptors : The compound may act as an adenosine receptor antagonist, potentially influencing neurotransmitter release and neuronal excitability.

Case Studies

  • Anticancer Efficacy : A study involving a series of thiazole derivatives demonstrated that specific substitutions on the thiazole ring significantly improved anticancer activity in vitro against breast cancer cell lines .
  • Neuroprotective Effects : Another investigation revealed that thiazole derivatives could mitigate cognitive impairment in animal models by modulating serotonin receptors, suggesting potential applications in neurodegenerative diseases .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. The thiazole moiety is known for its ability to enhance the anticancer properties of various compounds. For instance, derivatives containing the thiazole structure have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2).

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the antiproliferative activity of thiazole-containing compounds against several human cancer cell lines. The results are summarized in Table 1.

CompoundCell LineIC50 (μM)
Compound AMCF-75.71
Compound BHepG26.14
Compound CHCT-1164.50

The presence of electron-withdrawing groups, such as chlorine, was found to enhance the anticancer efficacy of these compounds, indicating a structure-activity relationship (SAR) that is crucial for developing effective anticancer agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Thiazole derivatives have shown promise against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study: Antibacterial Efficacy

A comparative study on the antibacterial activity of thiazole derivatives revealed significant inhibitory effects against gram-positive and gram-negative bacteria. The results are presented in Table 2.

CompoundZone of Inhibition (mm)Bacteria Type
Compound D10.5S. aureus
Compound E9.0E. coli
Compound F7.0B. subtilis

These findings suggest that modifications to the thiazole structure can lead to enhanced antibacterial activity, making it a viable candidate for developing new antibiotics .

Neurological Applications

The compound's potential in treating neurological disorders has also been explored. Thiazole-based compounds have been associated with anticonvulsant properties, which could be beneficial in managing epilepsy.

Case Study: Anticonvulsant Activity

Research into thiazole derivatives indicated that certain compounds exhibited significant anticonvulsant activity in animal models:

CompoundED50 (mg/kg)Protection Index
Compound G18.49.2
Compound H20.08.5

These results underscore the importance of structural modifications in enhancing the therapeutic efficacy of anticonvulsant agents .

Properties

IUPAC Name

5-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-propan-2-ylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S2/c1-9(2)20-13(7-10(3)19-20)15(21)18-16-17-12-6-5-11(25(4,22)23)8-14(12)24-16/h5-9H,1-4H3,(H,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBUCXKPCYPELBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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